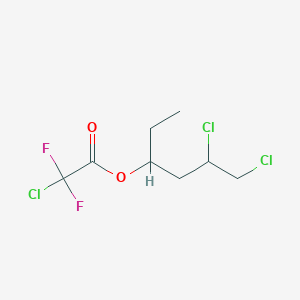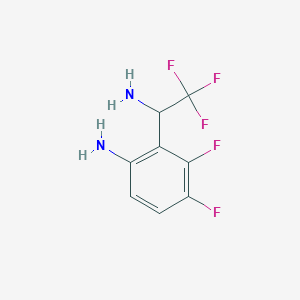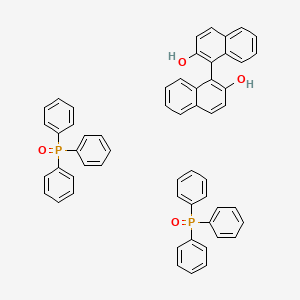
Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol is a complex organic compound that features both a diphenylphosphorylbenzene moiety and a naphthalen-2-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common approach is the reaction of diphenylphosphoryl chloride with naphthalen-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis systems may be employed to increase efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene rings .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential anticancer properties. Research has shown that derivatives of naphthalen-2-ol can inhibit the growth of cancer cells, making it a promising candidate for drug development .
Industry
In industry, the compound is used in the production of dyes and pigments due to its ability to form stable, colored complexes. It is also used in the development of fluorescent materials for various applications .
Mecanismo De Acción
The mechanism of action of Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of cell growth and proliferation. The exact pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthol:
Di(naphthalen-2-yl)-1,2-diphenylethene: This compound is used in the development of fluorescent conjugated polymers and has applications in explosive detection.
Uniqueness
Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol is unique due to its combination of a diphenylphosphorylbenzene moiety and a naphthalen-2-ol structure. This unique combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds .
Propiedades
Número CAS |
649745-98-2 |
|---|---|
Fórmula molecular |
C56H44O4P2 |
Peso molecular |
842.9 g/mol |
Nombre IUPAC |
diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C20H14O2.2C18H15OP/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-12,21-22H;2*1-15H |
Clave InChI |
DTGKVOKKNMCQFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedinitrile](/img/structure/B12610485.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)
propanedinitrile](/img/structure/B12610496.png)
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
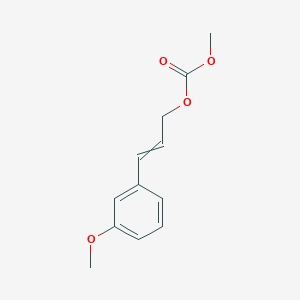
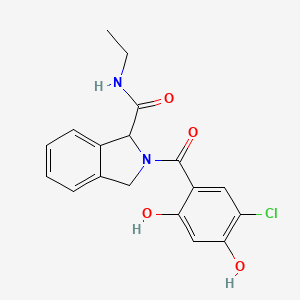



![1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12610525.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene](/img/structure/B12610528.png)
